三安息香酸鉄(III)

説明

City Chemical manufactures high purity Ferric Benzoate, CAS 14534-87-3 in bulk quantity. Pinkish brown powder, insoluble in water. Uses: With certain anti-corrosion properties, Ferric Benzoate can be used as a novel steel corrosion inhibitor pigment for protective paint films. It has been found particularly useful in providing intense, black permanent fingerprint records when used with metal complexing compounds. Also, used in the food and flavor industry.

科学的研究の応用

環境修復

三安息香酸鉄(III)は、環境修復に潜在的な用途があります。鉄成分は、汚染物質の分解に不可欠な酸化還元反応に関与することができます。 たとえば、フェントン様反応を通じて有機汚染物質の分解を促進することにより、廃水や土壌の処理に使用することができます .

農業の向上

農業では、三安息香酸鉄(III)は、植物の栄養と生育を改善するために使用できます。 鉄は植物にとって必須の微量栄養素であり、三安息香酸との錯体は、鉄の吸収と利用を促進し、作物の鉄欠乏症に対処するためのバイオフォートフィケーション戦略につながる可能性があります .

医療画像診断と薬物送達

三安息香酸鉄(III)ナノ粒子は、バイオメディカル分野、特に磁気共鳴画像法(MRI)コントラストの強化や標的薬物送達システムで使用するために設計することができます。 鉄成分は磁気的特性を提供し、三安息香酸は生体適合性コーティングを提供し、ナノ粒子の安定性と機能性を向上させることができます .

産業プロセス

産業現場では、三安息香酸鉄(III)は、触媒またはさまざまな材料の合成における成分として探索することができます。 鉄含有量は化学反応を触媒する可能性があり、三安息香酸配位子は反応性中間体を安定化したり、反応の選択性を影響を与えたりすることができます

作用機序

Target of Action

Iron tribenzoate, like other iron complexes, primarily targets erythroid precursor cells . These cells are responsible for the formation of new erythrocytes or red blood cells . Iron is an essential component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron complexes can also target different biological systems, including those involved in the metabolism of iron .

Biochemical Pathways

Iron plays a crucial role in many physiological processes, including DNA metabolism, oxygen transport, and cellular energy generation . Deregulated iron metabolism, which results in iron overload or iron deficiency, is observed in many different diseases . Iron is a vital part of various enzymes involved in many biological processes, including DNA biosynthesis, oxygen transport, and cellular energy generation .

Pharmacokinetics

The pharmacokinetics of iron complexes like iron tribenzoate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . Following intravenous administration, iron complexes can result in high serum iron levels . Serum iron concentration and area under the curve (auc) are clinically irrelevant for assessing iron utilization . This is because the primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities . The iron is then incorporated into hemoglobin as the cells mature into red blood cells . This process helps to prevent or treat conditions such as iron deficiency anemia .

Action Environment

Iron complexes have attracted much attention in environmental protection and remediation due to their low cost, unique magnetism, suitable electric and electrocatalytic properties, and high specific surface area . They can be used to detect and degrade various environmental pollutants . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

特性

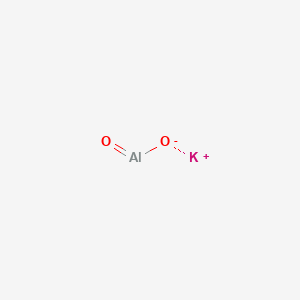

IUPAC Name |

iron(3+);tribenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAUHKJMPRCVIH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890744 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; Insoluble in water; [MP Biomedicals MSDS] | |

| Record name | Ferric benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14534-87-3 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。